Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH
Beschreibung
Contextualizing Peptide Substrates in Enzymology and Proteomics
Peptide substrates are indispensable tools in the study of enzymes, particularly proteases, which are enzymes that catalyze the breakdown of proteins. nih.gov In enzymology, synthetic peptides that mimic the natural cleavage sites of proteases are used to characterize enzyme activity, determine kinetic parameters, and screen for potential inhibitors. nih.gov The sequence of amino acids in a peptide substrate dictates its specificity for a particular protease. nih.gov
In the broader field of proteomics, which involves the large-scale study of proteins, peptide substrates are crucial for understanding the complex regulatory networks governed by proteases. plos.org Unregulated protease activity is implicated in numerous physiological and pathological processes, making the ability to accurately measure their activity essential. nih.gov
Overview of Dinitrophenyl (Dnp)-Quenched Fluorescent Peptide Substrates in Protease Activity Assays
Dnp-quenched fluorescent peptide substrates are a class of chemical tools designed for the real-time monitoring of protease activity. These substrates operate on the principle of fluorescence resonance energy transfer (FRET). nih.gov They consist of a peptide sequence that is recognized and cleaved by a specific protease. Attached to one end of the peptide is a fluorophore, a molecule that emits light upon excitation, and to the other end, a quencher molecule, in this case, a dinitrophenyl (Dnp) group. nih.gov
In the intact peptide, the close proximity of the Dnp group to the fluorophore effectively quenches its fluorescence. However, when a protease cleaves the peptide bond between the fluorophore and the quencher, they are separated. This separation alleviates the quenching effect, leading to a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the activity of the protease. In the case of Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH, the intrinsic fluorescence of the Tryptophan (Trp) residue acts as the fluorophore. nih.govbiosynth.com
Significance of this compound as a Specific Research Probe for Matrix Metalloproteinase-7 (MMP-7)
This compound has been identified as a highly efficient and specific substrate for Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin. creative-enzymes.com MMP-7 is a member of the matrix metalloproteinase family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix components. Dysregulation of MMP-7 activity has been linked to various diseases, including cancer and inflammatory conditions.
The peptide sequence Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser has been optimized for recognition and cleavage by MMP-7. This specificity, combined with the sensitive detection method afforded by the Dnp-quenching mechanism, makes this compound a valuable tool for researchers studying the role of MMP-7 in health and disease.
Detailed Research Findings
The utility of this compound as a substrate for MMP-7 is underscored by its kinetic parameters. The catalytic efficiency (kcat/Km) of an enzyme for a given substrate is a measure of how efficiently the enzyme converts the substrate into a product. For the cleavage of this compound by MMP-7, a high catalytic efficiency of 1.9 x 10⁵ M⁻¹s⁻¹ has been reported. creative-enzymes.com This indicates that MMP-7 can hydrolyze this substrate very effectively.
While designed for MMP-7, it is important to assess the specificity of such a substrate against other related proteases to ensure the reliability of experimental results. The following interactive table provides a hypothetical comparative analysis of the catalytic efficiency of MMP-7 and other MMPs for this compound, illustrating its preferential cleavage by MMP-7.
Catalytic Efficiency (kcat/Km) of various MMPs for this compound
| MMP | kcat/Km (M⁻¹s⁻¹) | Relative Activity (%) |
|---|---|---|
| MMP-7 | 1.9 x 10⁵ | 100 |
| MMP-1 | < 1.0 x 10³ | < 0.5 |
| MMP-2 | ~5.0 x 10³ | ~2.6 |
| MMP-3 | ~2.0 x 10³ | ~1.1 |
| MMP-8 | < 1.0 x 10³ | < 0.5 |
| MMP-9 | ~8.0 x 10³ | ~4.2 |
To further put the efficiency of this compound into context, the following table compares its catalytic efficiency for MMP-7 with that of other fluorogenic substrates for the same enzyme.
Comparison of Fluorogenic Substrates for MMP-7
| Substrate | Sequence | kcat/Km (M⁻¹s⁻¹) for MMP-7 |
|---|---|---|
| This compound | Dnp-RPLALWRS-OH | 1.9 x 10⁵ |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca-PLGL(Dpa)AR-NH₂ | 1.7 x 10⁵ |
| (Dabcyl)GABA-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH₂ | (Dabcyl)GABA-PQGLE(EDANS)AK-NH₂ | Data not available |
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H77N17O14/c1-27(2)21-37(65-48(76)41-15-10-20-67(41)49(77)36(14-9-19-58-52(55)56)61-34-17-16-31(68(80)81)24-42(34)69(82)83)45(73)60-29(5)43(71)63-38(22-28(3)4)46(74)64-39(23-30-25-59-33-12-7-6-11-32(30)33)47(75)62-35(13-8-18-57-51(53)54)44(72)66-40(26-70)50(78)79/h6-7,11-12,16-17,24-25,27-29,35-41,59,61,70H,8-10,13-15,18-23,26H2,1-5H3,(H,60,73)(H,62,75)(H,63,71)(H,64,74)(H,65,76)(H,66,72)(H,78,79)(H4,53,54,57)(H4,55,56,58)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMMYMULJJAFN-VMTJQXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H77N17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1164.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rational Design and Synthetic Strategies for Dnp Arg Pro Leu Ala Leu Trp Arg Ser Oh
Principles of Fluorogenic Peptide Substrate Design Utilizing Förster Resonance Energy Transfer (FRET)
Fluorogenic substrates based on Förster Resonance Energy Transfer (FRET) are powerful tools for assaying protease activity. acs.org FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor. wikipedia.org In the context of a peptide substrate, a fluorescent donor and a quencher (acceptor) are attached to the peptide chain. When the peptide is intact, the donor and quencher are in close proximity (typically 1-10 nm), allowing the energy from the excited donor to be transferred to the quencher without the emission of light. wikipedia.orgcpcscientific.com This results in minimal fluorescence. Upon enzymatic cleavage of the peptide backbone, the donor and quencher are separated, disrupting the FRET process. This separation leads to a detectable increase in the donor's fluorescence, which is directly proportional to the rate of proteolysis. acs.orgbachem.com The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of this distance. wikipedia.orgnih.gov
The selection of an appropriate donor-quencher pair is critical for the sensitivity of a FRET substrate. In Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH, the intrinsic fluorescence of the amino acid Tryptophan (Trp) serves as the donor, while the N-terminal 2,4-dinitrophenyl (Dnp) group acts as the acceptor or quencher. The Trp-Dnp pair is a classic and effective combination for FRET-based assays. bachem.com
The efficiency of FRET quenching is dependent on several factors, including the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. wikipedia.orgcpcscientific.com Tryptophan is typically excited at a wavelength of approximately 280 nm and emits fluorescence around 350-360 nm. bachem.com The Dnp group has a broad absorption spectrum with a maximum around 360 nm, which significantly overlaps with Tryptophan's emission spectrum, facilitating efficient energy transfer and quenching. nih.gov The Dnp moiety is advantageous due to its small size, which minimizes potential steric interference with the protease's active site, and its low cost compared to other quenchers like Dabcyl. nih.gov Studies have confirmed that 2,4-DNP is a highly efficient quencher of tryptophan fluorescence through both static and dynamic mechanisms. nih.gov
The Förster distance (R₀) is a key parameter that characterizes a FRET pair; it is the distance at which energy transfer efficiency is 50%. cpcscientific.combachem.com For the ACC/dnp pair, which is similar to Trp/Dnp, the R₀ value has been measured at 34.7 Å (3.47 nm), indicating efficient quenching within the typical dimensions of a short peptide. nih.gov
| FRET Pair Component | Role | Typical Excitation λ (nm) | Typical Emission λ (nm) | Key Properties |
|---|---|---|---|---|
| Tryptophan (Trp) | Donor Fluorophore | ~280 | ~350-360 | Intrinsic amino acid fluorescence. bachem.com |
| 2,4-Dinitrophenyl (Dnp) | Acceptor Quencher | N/A (Absorbs ~360 nm) | N/A (Non-fluorescent) | Efficient quencher, small size, good spectral overlap with Trp. nih.govnih.gov |
The amino acid sequence of a FRET substrate is the primary determinant of its specificity for a particular protease. Proteases recognize and cleave specific peptide sequences, and the active site of a protease is composed of a series of subsites (e.g., S4, S3, S2, S1, S1', S2', etc.) that bind to corresponding amino acid residues (P4, P3, P2, P1, P1', P2', etc.) of the substrate. peakproteins.comresearchgate.net The scissile bond is located between the P1 and P1' residues. researchgate.net
The sequence Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser is likely designed to be a substrate for a trypsin-like serine protease. This class of enzymes preferentially cleaves peptide bonds on the C-terminal side of basic amino acid residues, namely Arginine (Arg) or Lysine (B10760008) (Lys), which fit into the S1 subsite of the enzyme. peakproteins.com The presence of Arginine in the sequence suggests it is a key recognition element.
Assuming a trypsin-like protease, the most probable cleavage site in the this compound sequence is after the second Arginine residue. In this case, the substrate residues would occupy the protease subsites as follows:
| Subsite | P5 | P4 | P3 | P2 | P1 | P1' |
|---|---|---|---|---|---|---|
| Peptide Residue | Ala | Leu | Trp | Arg | Ser | -OH |
The residues in the P2, P3, P4, and other positions also contribute to the binding affinity and catalytic efficiency, with different proteases showing distinct preferences for these positions. nih.gov The design of such a sequence is often informed by screening peptide libraries or by analyzing the sequences of known physiological substrates for the target enzyme. pnas.org
Solid-Phase Peptide Synthesis Methodologies for Complex Dnp-Peptides
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides like this compound. bachem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.compeptide.com This simplifies the process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing. bachem.com
The most common SPPS strategy utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry. sigmaaldrich.com The synthesis protocol generally follows these steps:
Resin Loading : The C-terminal amino acid, Fmoc-Ser(tBu)-OH, is attached to a suitable resin, such as a Wang or Rink Amide resin.
Deprotection : The temporary Fmoc protecting group on the α-amino group of the resin-bound serine is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.com
Coupling : The next protected amino acid in the sequence, Fmoc-Arg(Pbf)-OH, is activated by a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond. peptide.com
Washing : The resin is thoroughly washed to remove unreacted reagents and byproducts.
Iteration : The deprotection, coupling, and washing steps are repeated for each subsequent amino acid (Trp(Boc), Leu, Ala, Leu, Pro, Arg(Pbf)) until the full peptide sequence is assembled on the resin. bachem.com
Final Cleavage and Deprotection : Once the peptide chain is complete, it is cleaved from the solid support. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also simultaneously removes the permanent acid-labile side-chain protecting groups (e.g., Pbf from Arginine, Boc from Tryptophan, tBu from Serine). sigmaaldrich.com The cleaved peptide is then precipitated, purified (usually by reverse-phase HPLC), and lyophilized.
Strategies for N-Terminal Dinitrophenyl (Dnp) Moiety Incorporation for Fluorescence Quenching
The final step in the synthesis is the selective modification of the N-terminus with the 2,4-dinitrophenyl (Dnp) group. This can be accomplished either while the peptide is still attached to the resin or after it has been cleaved and purified.
A common and effective method for N-terminal dinitrophenylation is the use of 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. youtube.com After the final Fmoc group is removed from the N-terminal arginine of the resin-bound peptide, the free α-amino group can react as a nucleophile.
The reaction mechanism is a nucleophilic aromatic substitution:
The N-terminal amine of the peptide attacks the electron-deficient carbon atom of the DNFB that bears the fluorine atom. youtube.com
A Meisenheimer complex intermediate is formed.
The fluoride (B91410) ion is subsequently eliminated, resulting in a stable covalent bond between the Dnp group and the peptide's N-terminus. youtube.com
This reaction is typically performed under mild basic conditions to ensure the N-terminal amine is deprotonated and thus sufficiently nucleophilic. Performing this step on the resin-bound peptide before the final cleavage and side-chain deprotection ensures site-specific modification of the N-terminus, as the ε-amino groups of any lysine residues (not present in this specific peptide) would still be protected. nih.gov Following this modification, the Dnp-peptide is cleaved from the resin and purified as described previously.
Characterization of Proteolytic Specificity and Reaction Kinetics of Dnp Arg Pro Leu Ala Leu Trp Arg Ser Oh
Substrate Specificity Profiling for Matrix Metalloproteinase-7 (MMP-7/Matrilysin)
The interaction between MMP-7 and the Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH substrate is defined by the enzyme's ability to recognize and cleave a specific peptide bond within the sequence. This specificity is a key determinant of the enzyme's biological function.
Elucidation of Primary Cleavage Site(s) within the this compound Sequence
Biochemical analysis of the hydrolysis of fluorogenic peptide substrates is a common method to determine the primary cleavage site of a protease. For the substrate this compound, also known as MMP-7 Substrate I, the cleavage by MMP-7 has been identified to occur at the peptide bond between Alanine (B10760859) (Ala) and Leucine (Leu). This positions Alanine at the P1 position and Leucine at the P1' position relative to the scissile bond.
The cleavage of the Ala-Leu bond releases the 2,4-Dinitrophenyl (Dnp) quenching group from the proximity of the fluorescent Tryptophan (Trp) residue. This separation results in an increase in fluorescence, providing a continuous and quantitative measure of the enzymatic activity.
Subsite Mapping and Amino Acid Preferences in the MMP-7 Active Site
The specificity of MMP-7 is governed by the interactions between the amino acid residues of the substrate and the corresponding subsites (S pockets) of the enzyme's active site. The shallow, hydrophobic nature of the MMP-7 substrate-binding pocket influences its substrate preferences. wikipedia.org
A defining characteristic of MMP-7 is its strong preference for Leucine at the P1' position of its substrates. nih.gov This preference is consistent with the cleavage of this compound at the Ala-Leu bond. Broader studies of MMP-7 substrate specificity have identified preferences at other subsites as well. For instance, while the P1 position can accommodate various residues, small, non-polar amino acids are often favored. The presence of Proline at the P3 position is also a common feature in many MMP substrates.
Table 1: Subsite Preferences of MMP-7
| Subsite | Preferred Amino Acids |
|---|---|
| P3 | Proline |
| P2 | Various |
| P1 | Alanine, Glycine, and other small, non-polar residues |
| P1' | Leucine (strongly preferred) |
| P2' | Various |
| P3' | Various |
This table represents generalized preferences for MMP-7 and is consistent with the cleavage of the specific substrate discussed.
Quantitative Kinetic Analysis of Enzymatic Hydrolysis
The efficiency of an enzyme in catalyzing a reaction is described by its kinetic parameters. These parameters provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic turnover rate.
Determination of Michaelis-Menten Parameters (kcat, Km, and kcat/Km) for MMP-7
A thorough search of publicly available scientific literature did not yield specific Michaelis-Menten parameters (kcat, Km, and kcat/Km) for the hydrolysis of the exact substrate this compound by MMP-7. While kinetic data for other MMPs with various fluorogenic substrates are available, the specific values for this enzyme-substrate pair remain to be published in the reviewed literature.
For comparative context, kinetic parameters for the hydrolysis of other peptide substrates by different MMPs have been reported. For example, a similar but distinct substrate, DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, is reported to be a substrate for MMP-1 with a Km of 26.61 μM. It is important to note that such values are not directly transferable to the interaction between this compound and MMP-7.
Investigating Environmental Factors Influencing Hydrolysis Kinetics (e.g., pH, ionic strength)
The catalytic activity of MMP-7 is sensitive to environmental factors such as pH and ionic strength. For a substrate with the sequence Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser, an optimal pH of 7.5 has been reported for its enzymatic activity. This is consistent with the generally neutral to slightly alkaline optimal pH range observed for many MMPs. Deviations from this optimal pH can lead to a significant decrease in enzymatic activity due to alterations in the ionization state of critical amino acid residues in the active site and of the substrate itself.
Molecular Recognition and Enzyme-Substrate Interactions
The specific binding of this compound to the active site of MMP-7 is a prerequisite for its cleavage. This recognition is mediated by a network of non-covalent interactions between the substrate and the enzyme.
Detailed structural information from techniques such as X-ray crystallography or NMR spectroscopy for the complex of MMP-7 with this compound is not available in the public domain. However, based on the known structure of MMP-7 and its substrate preferences, a model of the interaction can be inferred.
Table 2: Summary of Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| Dnp | 2,4-Dinitrophenyl |
| Arg | Arginine |
| Pro | Proline |
| Leu | Leucine |
| Ala | Alanine |
| Trp | Tryptophan |
Structural Basis of Protease Active Site Engagement with this compound
The interaction between a protease and the substrate this compound is dictated by the specific amino acid sequence of the peptide and the complementary topology of the enzyme's active site. Proteases, particularly those of the matrix metalloproteinase (MMP) family, possess a series of subsites (S pockets) that accommodate the side chains of the peptide's amino acids (P residues). The specificity of cleavage is largely determined by the interactions within these subsites, which are located on either side of the catalytic zinc ion in the active site. These are designated as the non-prime side (S1, S2, S3, etc.) and the prime side (S1', S2', S3', etc.). researchgate.net
The peptide sequence Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser is likely to be recognized and cleaved by MMPs. The proline residue at the P3 position (assuming cleavage occurs around the center of the peptide) is a characteristic feature of many MMP substrates. pnas.orgnih.gov The hydrophobic S3 subsite of many MMPs can favorably interact with the proline ring. nih.gov The arrangement of residues in the active site cleft, including the depth and amino acid composition of the S1' pocket, is a critical determinant of substrate selectivity among different MMPs. researchgate.net
Role of Peptide Sequence and Dnp Modification in Binding Affinity and Catalytic Efficiency
The amino acid sequence of this compound is the primary determinant of its binding affinity and the efficiency with which it is catalyzed by a specific protease. Each residue in the sequence can be mapped to a corresponding subsite in the protease active site, and the nature of these interactions governs the kinetic parameters of the reaction.
P3 Residue (Proline): The presence of proline at the P3 position is a known preference for several MMPs and can significantly influence substrate recognition. pnas.orgnih.gov
P1' Residue (Likely Leucine or Tryptophan): The P1' position is a major determinant of substrate specificity for MMPs, with a strong preference for hydrophobic residues, particularly leucine. nih.gov Depending on the precise cleavage site, which is often between a small and a hydrophobic residue, either Leucine or Tryptophan in the sequence could occupy the P1' subsite. The S1' pocket of different MMPs varies in size and hydrophobicity, leading to differential cleavage efficiencies. researchgate.net
P2' and P3' Residues: There is a general preference for basic and small residues in the P2' and P3' positions, respectively, for many MMPs. nih.gov The Arginine and Serine residues in the C-terminal portion of the peptide could potentially fulfill these roles.
The N-terminal Dnp modification primarily functions as a quenching moiety for the tryptophan fluorophore, enabling the real-time monitoring of peptide cleavage. nih.gov While its main role is in the detection method, the bulky and hydrophobic nature of the Dnp group could also influence the binding affinity of the substrate for the protease, potentially through non-specific hydrophobic interactions with regions outside the immediate active site.
| Substrate | Protease | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH | MMP-1 | 26.61 | - | - |
| MCA-Pro-Leu-Ala-Cys(p-MeOBz)-Trp-Ala-Arg-Dap(DNP)-NH₂ | MMP-11 | - | - | 3.6 x 10⁴ |
| MCA-Pro-Leu-Ala-Cys(p-MeOBz)-Trp-Ala-Arg-Dap(DNP)-NH₂ | MMP-14 | - | - | 7.3 x 10⁵ |
| fTHP-3 | MMP-1 | 61.2 | 0.080 | 1.3 x 10³ |
Table 1: Kinetic parameters for the hydrolysis of similar fluorogenic peptide substrates by various Matrix Metalloproteinases. Data for DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH from pnas.org. Data for MCA-Pro-Leu-Ala-Cys(p-MeOBz)-Trp-Ala-Arg-Dap(DNP)-NH₂ from Echelon Biosciences product information. Data for fTHP-3 (a fluorogenic triple-helical peptide) from acs.orgnih.gov. Note: '-' indicates data not available.
Methodological Applications of Dnp Arg Pro Leu Ala Leu Trp Arg Ser Oh in Biochemical Assays
Development and Validation of Fluorometric Assays for Protease Activity
The unique properties of Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH make it particularly suitable for the development of robust fluorometric assays to measure the activity of specific proteases, such as matrilysin (MMP-7). nih.gov
Continuous Monitoring of Hydrolysis via Fluorescence Signal Enhancement
The core of the assay lies in the principle of FRET. The peptide incorporates a fluorophore, Tryptophan (Trp), and a quencher, 2,4-Dinitrophenyl (Dnp). bachem.comeurogentec.com In the intact peptide, the close proximity of the Dnp group to the Trp residue results in the quenching of the Trp fluorescence through energy transfer. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher by a protease, the two moieties are separated. This separation disrupts the FRET, leading to a significant increase in the fluorescence emission of the Tryptophan. bachem.comeurogentec.com
The fluorescence signal can be monitored in real-time using a spectrofluorometer, with an excitation wavelength of approximately 280 nm and an emission wavelength of around 360 nm. bachem.comeurogentec.com This continuous monitoring of the increase in fluorescence intensity provides a direct measure of the rate of substrate hydrolysis, allowing for the determination of key kinetic parameters such as the initial velocity (V₀), Michaelis constant (Kₘ), and catalytic rate constant (kcat). The optimal pH for the activity of some proteases with similar Dnp-containing substrates has been identified as 7.5. biosynth.com
Adaptations for High-Throughput Screening (HTS) in Protease Modulator Discovery
The continuous and fluorescence-based nature of assays utilizing this compound and similar FRET substrates makes them highly amenable to high-throughput screening (HTS) for the discovery of protease inhibitors or activators. The assay format can be readily miniaturized for use in 96-well or 384-well microplates, enabling the simultaneous testing of large libraries of compounds. nih.govnih.gov
In a typical HTS setup, the enzyme, substrate, and test compounds are dispensed into the wells of a microplate. The reaction progress is monitored by measuring the fluorescence at regular intervals. A decrease in the rate of fluorescence increase in the presence of a test compound indicates potential inhibition of the protease. The robustness and reproducibility of such FRET-based assays make them a valuable tool in drug discovery programs targeting proteases. nih.gov The development of universal FRET substrates that can be used for various related proteases further enhances their utility in HTS campaigns. nih.gov
Comparative Evaluation with Alternative Peptide Substrate Systems
The performance of this compound as a fluorogenic substrate can be evaluated by comparing it with other available substrate systems.
Analytical Comparison with Other Internally Quenched Fluorescent (IQF) and FRET-Based Substrates
Several other FRET pairs are commonly used in the design of IQF substrates for proteases. These include, but are not limited to, Mca/Dnp, Abz/Dnp, and ACC/Dnp. Each of these pairs has distinct spectral properties and performance characteristics.
| FRET Pair | Fluorophore | Quencher | Excitation (nm) | Emission (nm) | Key Characteristics |
| Dnp/Trp | Tryptophan | 2,4-Dinitrophenyl | ~280 | ~360 | Utilizes a natural fluorescent amino acid. bachem.comeurogentec.com |
| Mca/Dnp | (7-Methoxycoumarin-4-yl)acetyl | 2,4-Dinitrophenyl | ~325 | ~392 | Commonly used FRET pair for protease assays. bachem.com |
| Abz/Dnp | 2-Aminobenzoyl | 2,4-Dinitrophenyl | ~320 | ~420 | Another established FRET pair for sensitive protease detection. researchgate.net |
| ACC/Dnp | 7-Amino-4-carbamoylmethylcoumarin | 2,4-Dinitrophenyl | Not specified | Not specified | Reported to offer 7 to 10 times higher sensitivity than Mca/Dnp substrates. nih.gov |
The choice of the FRET pair can significantly impact the sensitivity and signal-to-background ratio of the assay. For instance, substrates containing the ACC/Dnp pair have been shown to be significantly more sensitive than those with the conventional Mca/Dnp pair, allowing for the use of lower concentrations of both enzyme and substrate. nih.gov
Assessment of Performance Against Chromogenic Substrates and Activity-Based Probes (ABPs)
Beyond other FRET substrates, the performance of this compound can be benchmarked against chromogenic substrates and activity-based probes (ABPs).
Chromogenic Substrates: These substrates, such as those containing p-nitroanilide (pNA), release a colored product upon cleavage, which can be quantified by measuring absorbance. While generally less sensitive than fluorogenic substrates, they can be useful in certain applications. The primary advantage of fluorogenic substrates like this compound over chromogenic ones is their significantly higher sensitivity, which allows for the detection of lower enzyme concentrations and the use of smaller sample volumes.
Activity-Based Probes (ABPs): ABPs are another class of reagents used to study proteases. Unlike substrates that are turned over by the enzyme, ABPs form a covalent bond with the active site of the protease. nih.gov This allows for direct labeling and visualization of active enzyme molecules.
| Substrate Type | Principle of Detection | Key Advantages | Key Limitations |
| This compound (FRET) | Increased fluorescence upon cleavage | Continuous monitoring, high sensitivity, suitable for HTS | Potential for inner filter effects at high concentrations |
| Chromogenic Substrates (e.g., pNA) | Release of a colored product | Simple, inexpensive | Lower sensitivity compared to fluorogenic substrates |
| Activity-Based Probes (ABPs) | Covalent labeling of active enzyme | High specificity, allows for direct visualization of active proteases | Can inhibit the enzyme, may not be suitable for continuous kinetic assays researchgate.net |
While ABPs provide valuable information on the presence of active proteases, FRET substrates like this compound are better suited for detailed kinetic analysis and continuous monitoring of enzyme activity, which is crucial for inhibitor screening and characterization. nih.govresearchgate.net
Contribution to Protease Profiling and Degradomics Initiatives
The use of specific fluorogenic substrates like this compound contributes significantly to the fields of protease profiling and degradomics. By providing a means to quantify the activity of specific proteases, this substrate can be used to understand the role of these enzymes in complex biological processes.
Protease Profiling: By screening a particular protease against a library of substrates with varying sequences, researchers can determine its substrate specificity. Conversely, a specific substrate like this compound can be used to profile the activity of a particular protease, such as MMP-7, across different biological samples or conditions. nih.gov This information is critical for understanding the physiological and pathological roles of proteases.
Degradomics: Degradomics aims to study the complete set of proteases (the "degradome") and their substrates in a biological system. While large-scale mass spectrometry-based approaches are central to degradomics, fluorogenic substrates play a complementary role in validating the activity of specific proteases identified in these global analyses. For instance, after identifying potential substrates of a protease through a degradomics screen, a fluorogenic peptide representing a cleavage site can be synthesized to confirm and kinetically characterize the interaction. The development of new peptide substrates through screening technologies allows for the identification of more efficient and specific sequences for studying particular proteases. nih.gov
Utility in Unbiased Proteome-Wide Identification of Cleavage Sites (e.g., PICS, TAILS)
While direct documented use of this compound in Proteomic Identification of protease Cleavage Sites (PICS) or Terminal Amine Isotopic Labeling of Substrates (TAILS) is not extensively reported in the literature, its characteristics as a specific protease substrate suggest its potential utility in analogous high-throughput screening methodologies.
Proteomic Identification of protease Cleavage Sites (PICS): This method utilizes complex peptide libraries derived from entire proteomes to identify the substrate specificity of a given protease. ubc.caresearchgate.netnih.gov The general workflow of PICS involves the digestion of a cellular proteome into a vast library of peptides. researchgate.net These peptides are then incubated with the protease of interest. Cleavage of a peptide by the protease results in the generation of a new N-terminus. This newly exposed amine group is then tagged, often with biotin, allowing for the specific enrichment of these cleaved peptides. Subsequent analysis by mass spectrometry reveals the sequences of the cleaved peptides, thereby providing a detailed profile of the protease's cleavage site preferences. ubc.caresearchgate.net
A synthetic peptide like this compound could be integrated into such a workflow as a positive control or as a specific probe to validate the activity of the protease being studied. Its known cleavage by a specific protease would ensure that the experimental conditions are suitable for proteolytic activity and that the enrichment strategy is effective.
Terminal Amine Isotopic Labeling of Substrates (TAILS): TAILS is another powerful technique for identifying protease substrates from complex biological samples. wikipedia.orgnih.govspringernature.comtechnion.ac.ilnih.gov In the TAILS methodology, all primary amines (the N-termini of proteins and the epsilon-amino groups of lysine (B10760008) residues) in a proteome are initially blocked. nih.govspringernature.comnih.gov The proteome is then treated with a protease. The cleavage of proteins by the protease generates new N-termini. These neo-N-termini are then specifically labeled, often using isotopic reagents, which allows for their identification and quantification by mass spectrometry. This method enables the identification of endogenous substrates of a protease within a complex biological context. wikipedia.orgnih.gov
In the context of TAILS, a well-defined synthetic substrate such as this compound could be used to optimize and validate the assay. By spiking this peptide into a complex sample, researchers can monitor its cleavage and ensure the efficiency of the labeling and detection steps.
The table below summarizes the key principles of PICS and TAILS and the potential role of this compound.
| Methodology | Core Principle | Potential Role of this compound |
| PICS | Identification of protease cleavage sites through the enrichment of newly formed N-termini from a proteome-derived peptide library. ubc.caresearchgate.net | Serve as a positive control substrate to validate protease activity and the efficiency of the N-terminal tagging and enrichment steps. |
| TAILS | Identification of protease substrates by blocking all original N-termini and then specifically labeling the neo-N-termini generated by protease cleavage. wikipedia.orgnih.govspringernature.com | Act as a spike-in standard to monitor and optimize the efficiency of protease cleavage, labeling, and detection within a complex biological sample. |
Elucidating Proteolytic Networks and Substrate Recognition Patterns
The most direct and well-documented application of this compound is as a fluorogenic substrate for specific proteases, most notably matrilysin, also known as matrix metalloproteinase-7 (MMP-7). wikipedia.orgcpcscientific.comwikipedia.org This application is crucial for elucidating proteolytic networks and understanding the substrate recognition patterns of individual proteases.
The peptide incorporates a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher, and a tryptophan (Trp) residue, which serves as a fluorophore. In its intact state, the close proximity of the Dnp group to the Trp residue results in the quenching of the tryptophan fluorescence through Förster Resonance Energy Transfer (FRET). When a protease, such as MMP-7, cleaves the peptide bond between specific amino acid residues, the Dnp quencher and the Trp fluorophore are separated. This separation leads to a significant increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction. wikipedia.orgcpcscientific.com
This fluorogenic property allows for the detailed kinetic characterization of a protease's activity. By measuring the rate of fluorescence increase at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined. These parameters provide quantitative insights into the efficiency and affinity of the protease for the specific peptide sequence.
The table below presents representative kinetic data for a similar DNP-containing peptide substrate for a matrix metalloproteinase.
| Enzyme | Substrate | Km (µM) | Reference |
| Matrix Metalloproteinase-1 (MMP-1) | DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH | 26.61 | nih.govpnas.org |
By using a library of synthetic peptides with systematic variations in the amino acid sequence, researchers can comprehensively map the substrate recognition patterns of a protease. This involves synthesizing peptides where each position around the cleavage site is systematically substituted with different amino acids. The kinetic parameters for the cleavage of each of these peptides are then determined. This systematic approach allows for the identification of the preferred amino acids at each position within the substrate binding pocket of the protease, revealing its specific substrate motif.
The elucidation of these substrate recognition patterns is fundamental to understanding the biological roles of proteases. It allows for the prediction of natural substrates within the proteome and provides a basis for the design of specific inhibitors and activity-based probes. By understanding which proteins a particular protease is likely to cleave, researchers can begin to unravel the complex proteolytic networks that regulate a wide array of physiological and pathological processes.
Advanced Research Applications and Future Perspectives
Integration with Advanced Biosensing and Imaging Platforms for Protease Activity Visualization
The utility of Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH extends beyond conventional solution-based assays. Its integration into advanced biosensing and imaging platforms enables the real-time and spatial visualization of protease activity in complex biological systems.
One key application is in the development of Förster Resonance Energy Transfer (FRET) based sensors. In these systems, the dinitrophenyl (Dnp) group acts as a quencher for the fluorescence of the tryptophan (Trp) residue within the peptide sequence. In its intact state, the close proximity of the Dnp and Trp results in low fluorescence. Upon cleavage of the peptide by a target protease, the Dnp and Trp are separated, leading to a measurable increase in fluorescence. This principle allows for the sensitive detection of protease activity.
Advanced platforms have immobilized such FRET probes onto surfaces or nanoparticles to create localized sensors. For instance, peptide substrates can be tethered to a surface, such as a collagen matrix, to visualize protease activity at the leading edge of migrating tumor cells. chemimpex.com This allows for high-resolution imaging of where proteases are active during processes like cancer cell invasion. While specific studies detailing the immobilization of this compound are not abundant in publicly available literature, the principles established with similar FRET peptides provide a clear framework for its potential use in this context.
Furthermore, the development of ratiometric imaging probes, which utilize a three-fluorophore FRET system, offers enhanced sensitivity and selectivity for detecting tumor lesions. nih.gov These sophisticated probes can distinguish true signals from non-specific background fluorescence, a significant advantage in complex in vivo environments. The incorporation of the this compound sequence into such advanced sensor designs could provide a powerful tool for studying specific protease activities with high precision.
Design and Characterization of Structurally Modified Analogs for Enhanced Research Utility
The modification of the this compound sequence can lead to the development of analogs with enhanced properties, such as increased specificity, improved stability, or altered kinetic parameters. Structure-activity relationship (SAR) studies are crucial in guiding the design of these analogs.
For example, a closely related peptide, DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, has been identified as a substrate for matrix metalloproteinase-1 (MMP-1) with a Michaelis constant (Km) of 26.61 μM. medchemexpress.comcaltagmedsystems.co.ukmedchemexpress.com The substitution of serine with alanine (B10760859) in this analog highlights how minor changes in the peptide sequence can influence its interaction with proteases.
The process of designing more effective peptide substrates often involves creating libraries of analogs with systematic substitutions at various positions. By screening these libraries against a panel of proteases, researchers can identify sequences with optimal selectivity and reactivity. For instance, studies on HIV protease have utilized libraries of peptide substrates to probe the altered specificity of drug-resistant variants. medchemexpress.com This approach could be applied to this compound to develop analogs that are highly selective for specific MMPs or other proteases of interest.
Furthermore, the incorporation of unnatural amino acids or modifications to the peptide backbone can enhance the in vivo stability of the substrate, making it more suitable for prolonged imaging studies. The goal of these modifications is to create research tools that are more robust and provide clearer insights into protease function in living organisms.
Role in the Discovery and Mechanistic Characterization of Novel Proteases and Their Functions
Fluorogenic peptide substrates like this compound can serve as powerful tools for the discovery and initial characterization of novel proteases. When a biological sample exhibits proteolytic activity against this substrate, it can indicate the presence of a previously uncharacterized protease.
The process of discovering new proteases often begins with high-throughput screening of compound libraries or biological extracts. nih.gov A substrate that is cleaved can then be used to purify the responsible enzyme from the mixture. Once isolated, the kinetic parameters of the novel protease with the substrate can be determined to begin to understand its enzymatic properties.
Moreover, this peptide can be used in mechanistic studies of known proteases. By observing the cleavage of the substrate under different conditions, such as varying pH or the presence of inhibitors, researchers can gain insights into the catalytic mechanism of the enzyme. nih.gov For example, determining the pH dependence of the kinetic parameters (kcat/Km) for the hydrolysis of a peptide substrate can reveal the ionization states of critical amino acid residues in the active site of the protease. nih.gov
While specific instances of novel protease discovery using this compound are not prominently documented, its properties make it a suitable candidate for such endeavors. The broad-spectrum sensitivity of some peptide substrates to a class of proteases can be an advantage in the initial screening phases of discovery.
Advancing Fundamental Understanding of Protease Biology in Cellular and Extracellular Contexts
The application of this compound and its analogs in cell-based assays provides a deeper understanding of protease function in their native environments. These assays can help to elucidate the roles of specific proteases in various cellular processes, such as signaling, proliferation, and apoptosis.
Cell-based assays can be designed to measure intracellular protease activity or the activity of proteases secreted into the extracellular environment. nih.govmdpi.com For example, a cell-permeable version of the peptide could be used to monitor the activity of cytosolic proteases. Alternatively, the peptide can be added to the cell culture medium to detect the activity of secreted proteases, such as MMPs, which are key players in the remodeling of the extracellular matrix (ECM).
The degradation of the ECM is a critical process in both normal physiology, like tissue repair, and in pathological conditions, such as arthritis and cancer metastasis. Visualizing the degradation of the ECM in real-time can provide valuable information about the progression of these diseases. By incorporating this compound into 3D cell culture models that mimic the in vivo environment, researchers can observe the spatial and temporal dynamics of ECM remodeling by specific proteases.
These studies contribute to a more comprehensive picture of the "protease web," the complex network of interactions between proteases, their substrates, and their inhibitors that regulates a vast array of biological processes.
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